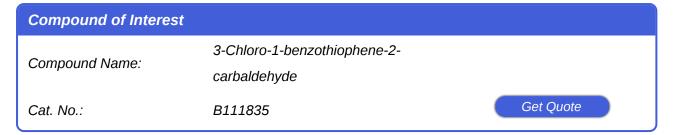


An In-depth Technical Guide to 3-Chloro-1benzothiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **3-Chloro-1-benzothiophene-2-carbaldehyde**. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and representative data from closely related analogs to provide a thorough understanding for research and development purposes.

Core Physicochemical Properties

The known physicochemical properties of **3-Chloro-1-benzothiophene-2-carbaldehyde** are summarized in the table below. It should be noted that some data is limited and further experimental verification is recommended.



Property	Value	Source
Molecular Formula	C ₉ H ₅ ClOS	
Molecular Weight	196.66 g/mol	
CAS Number	14006-54-3	
Melting Point	112-113 °C	_
Boiling Point	331.1 °C at 760 mmHg	
Appearance	Expected to be a solid at room temperature	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	-

Spectral Data (Expected)

Detailed experimental spectral data for **3-Chloro-1-benzothiophene-2-carbaldehyde** is not readily available in the public domain. The following table summarizes the expected spectral characteristics based on the analysis of structurally similar compounds, such as substituted benzothiophenes and aromatic aldehydes.



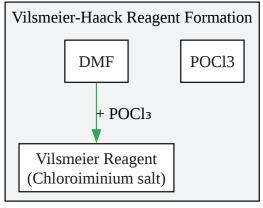
Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons (4H) in the range of δ 7.5-8.5 ppm. Aldehydic proton (1H) as a singlet around δ 9.5-10.5 ppm.
¹³ C NMR	Aromatic carbons in the range of δ 120-145 ppm. Aldehydic carbon around δ 185-195 ppm.
IR (Infrared) Spectroscopy	Strong C=O stretching band for the aldehyde at approximately 1680-1700 cm ⁻¹ . C-Cl stretching vibration around 700-800 cm ⁻¹ . Aromatic C-H stretching above 3000 cm ⁻¹ .
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z 196, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M+).

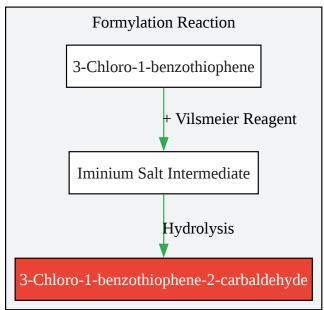
Synthesis and Purification

The most plausible and widely used method for the synthesis of 2-formyl-benzothiophenes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction







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Caption: Proposed synthesis of **3-Chloro-1-benzothiophene-2-carbaldehyde** via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloro-1-benzothiophene

Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.

Materials:

- 3-Chloro-1-benzothiophene (1 equivalent)
- N,N-Dimethylformamide (DMF) (solvent and reagent)
- Phosphorus oxychloride (POCl₃) (1.1 1.5 equivalents)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (as solvent, optional)



- Ice-cold water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
- Dissolve 3-Chloro-1-benzothiophene in a minimal amount of anhydrous DMF or an appropriate solvent like DCM.
- Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.



• Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.

Procedure:

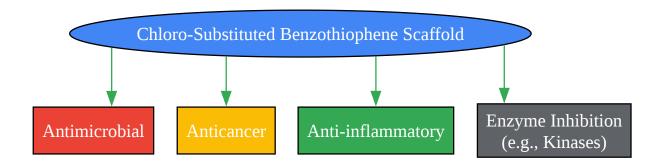
- Prepare a slurry of silica gel in hexane and pack a glass column.
- Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed product onto the top of the packed column.
- Elute the column with the chosen solvent system, starting with a low polarity.
- Collect the fractions and monitor them by TLC.
- Combine the fractions containing the pure product and evaporate the solvent to yield the purified **3-Chloro-1-benzothiophene-2-carbaldehyde**.

Biological and Pharmacological Context

Benzothiophene and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1][2] The introduction of a chloro substituent can significantly modulate the pharmacological profile of the parent molecule.

Potential Biological Activities of Chloro-Substituted Benzothiophenes





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Caption: Potential pharmacological activities of chloro-substituted benzothiophene derivatives.

Derivatives of benzothiophene have shown promise in several therapeutic areas:

- Antimicrobial Agents: Many substituted benzothiophenes have demonstrated significant antibacterial and antifungal properties. The presence of a halogen atom can enhance this activity.[3]
- Anticancer Agents: The benzothiophene nucleus is a key component in several anticancer drugs, such as raloxifene. Chloro-substituted derivatives may exhibit cytotoxic effects against various cancer cell lines.[4]
- Enzyme Inhibitors: The rigid, planar structure of the benzothiophene ring makes it a suitable scaffold for designing inhibitors of various enzymes, including kinases, which are important targets in cancer therapy.

The aldehyde functionality at the 2-position of **3-Chloro-1-benzothiophene-2-carbaldehyde** serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of a diverse library of compounds for biological screening.

Conclusion

3-Chloro-1-benzothiophene-2-carbaldehyde is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and an overview of its potential biological significance based on the broader class of benzothiophene



derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

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